molecular formula C13H19N3O B13560929 N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide

Katalognummer: B13560929
Molekulargewicht: 233.31 g/mol
InChI-Schlüssel: IRGYMKFLVMQVBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide: is a chemical compound that belongs to the class of acetamides. It is characterized by the presence of a piperazine ring, a phenyl group, and a methyl group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide typically involves the reaction of piperazine with N-methyl-2-phenylacetamide under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperazine or phenyl derivatives.

Wirkmechanismus

The mechanism of action of N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. It is known to:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-methyl-2-phenyl-2-(piperazin-1-yl)acetamide is unique due to its specific combination of a piperazine ring, a phenyl group, and a methyl group attached to the nitrogen atom. This structure imparts distinct pharmacological properties, making it a valuable compound in medicinal chemistry.

Eigenschaften

Molekularformel

C13H19N3O

Molekulargewicht

233.31 g/mol

IUPAC-Name

N-methyl-2-phenyl-2-piperazin-1-ylacetamide

InChI

InChI=1S/C13H19N3O/c1-14-13(17)12(11-5-3-2-4-6-11)16-9-7-15-8-10-16/h2-6,12,15H,7-10H2,1H3,(H,14,17)

InChI-Schlüssel

IRGYMKFLVMQVBE-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.